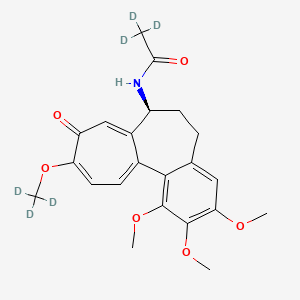
Colchicine-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of colchicine involves the use of aromatic amino acids, phenylalanine or tyrosine, as the sole starting materials . The seven-membered C-ring is prepared by expanding an aromatic six-membered ring in a precursor . The bond between the C ring and the benzylic carbon is likely formed by electrophilic aromatic substitution . The bond between the A and C rings would be formed by oxidative coupling of electron-rich aryl precursors .Molecular Structure Analysis
The molecular formula of Colchicine-d6 is C22H19D6NO6 . The formal name is (S)-N-(1,2,3-trimethoxy-10-(methoxy-d3)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide-2,2,2-d3 . The InChi Code is InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3,2D3 .Chemical Reactions Analysis
Colchicine-d6 is involved in various chemical reactions. For instance, it interacts with the P-glycoprotein transporter, and the CYP3A4 enzyme involved in drug and toxin metabolism . It also undergoes acid-catalyzed decarboxylation .Physical And Chemical Properties Analysis
Colchicine-d6 is a solid with a molecular weight of 405.5 . It is slightly soluble in chloroform and methanol .科学研究应用
Cardiovascular Medicine
Colchicine-d6, derived from the ancient herbal drug Colchicum autumnale, has demonstrated efficacy as an anti-inflammatory agent in cardiovascular diseases. Notably, it has been used in the treatment of:
- Coronary Artery Disease (CAD) : Clinical trials such as COLCOT and LoDoCo2 confirm the curative effect of long-term colchicine administration in reducing cardiovascular events in CAD patients .
Future Directions
Colchicine-d6, as a bioactive constituent from an ancient medicinal herb, holds promise for charting new paths in cardiovascular medicine and beyond.
For more in-depth information, refer to the pharmacological review by Zhang et al . Keep in mind that research is ongoing, and colchicine-d6’s full potential awaits further exploration.
Zhang, F.-S., He, Q.-Z., Qin, C. H., Little, P. J., Weng, J.-P., & Xu, S.-W. (2022). Therapeutic potential of colchicine in cardiovascular medicine: a pharmacological review. Acta Pharmacologica Sinica, 43(11), 2173–2190. Read the full article.
作用机制
Target of Action
Colchicine-d6, a deuterium-labeled variant of Colchicine , primarily targets tubulin, a globular protein that is the main constituent of microtubules in cells . It also targets the NLRP3 inflammasome and interleukin-1β (IL-1β), key components of the inflammatory response .
Mode of Action
Colchicine-d6 binds to tubulin monomers, preventing their polymerization into microtubules . This disrupts various cellular processes, including cell division, signal transduction, regulation of gene expression, and migration . Additionally, Colchicine-d6 inhibits the assembly of the NLRP3 inflammasome and reduces IL-1β production, thereby attenuating inflammation .
Biochemical Pathways
The primary biochemical pathway affected by Colchicine-d6 is the tubulin polymerization pathway . By inhibiting this pathway, Colchicine-d6 disrupts the formation of microtubules, leading to downstream effects such as the inhibition of cell division and migration . It also impacts the inflammatory pathway by inhibiting the NLRP3 inflammasome and reducing IL-1β production .
Pharmacokinetics
Colchicine-d6 is predominantly metabolized in the gastrointestinal tract . Two proteins, P-glycoprotein (P-gp) and CYP3A4, play a pivotal role in governing its pharmacokinetics . Colchicine-d6 is primarily eliminated by hepatobiliary excretion, with renal excretion accounting for 10–20% of elimination in patients with normal renal function .
Result of Action
At the cellular level, Colchicine-d6 inhibits several processes, including endothelial cell dysfunction and inflammation, smooth muscle cell proliferation and migration, macrophage chemotaxis, migration, and adhesion, and platelet activation . At the molecular level, it reduces proinflammatory cytokine release and inhibits NF-κB signaling and NLRP3 inflammasome activation .
Action Environment
For instance, the presence of other drugs metabolized by the same enzymes (P-gp and CYP3A4) can affect the metabolism and bioavailability of Colchicine . Additionally, factors such as the patient’s age, renal function, and overall health status can also influence the drug’s efficacy and safety .
安全和危害
属性
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-1,2,3-trimethoxy-9-oxo-10-(trideuteriomethoxy)-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKHMKGGTNLKSZ-BLYUGYDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC([2H])([2H])[2H])OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Colchicine-d6 | |
Q & A
Q1: What is the primary application of colchicine-d6 in the provided research papers?
A1: Colchicine-d6 serves as an internal standard (IS) in analytical methods designed to quantify colchicine levels in biological samples [, , ]. These methods, employing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), are crucial for pharmacokinetic studies and clinical applications, including the diagnosis of colchicine poisoning [, , ].
Q2: Why is colchicine-d6 preferred over colchicine as the internal standard in these analytical methods?
A2: Colchicine-d6, a deuterated analog of colchicine, shares similar chemical properties with the analyte. This similarity ensures comparable extraction efficiency and chromatographic behavior, enhancing the accuracy and reliability of colchicine quantification in complex matrices like blood or plasma [, , ]. The use of a stable isotope-labeled IS like colchicine-d6 helps account for potential variations during sample preparation and analysis.
Q3: How does the selection of colchicine-d6 as the internal standard impact the sensitivity and reliability of colchicine detection?
A3: The use of colchicine-d6 contributes significantly to the sensitivity and reliability of the developed analytical methods [, , ]. The researchers achieved low detection limits for colchicine in biological samples, enabling accurate quantification even at trace levels. For instance, one study reported a linear range of 0.010-10.0 ng/mL for colchicine in human plasma []. This high sensitivity is crucial for monitoring therapeutic drug levels and diagnosing potential poisoning cases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)
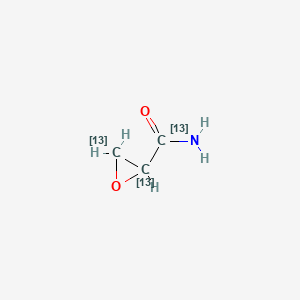
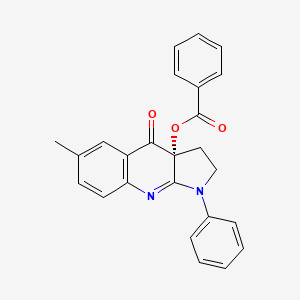
![2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B561932.png)
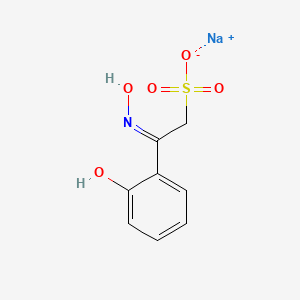
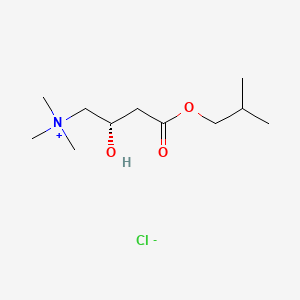
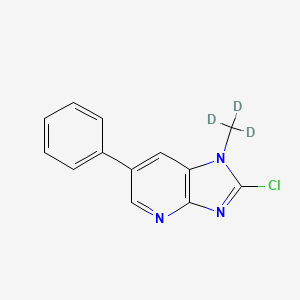

![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)
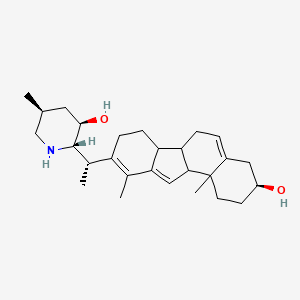
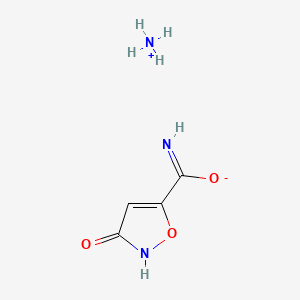
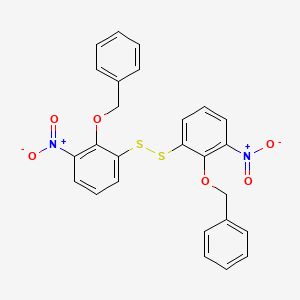
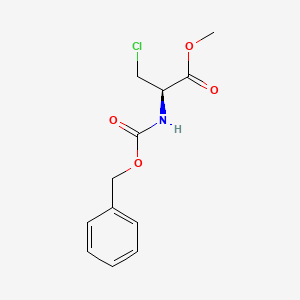
![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene](/img/structure/B561946.png)